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Compound of Interest

Compound Name:
6-hydroxy-1H-indole-4-carboxylic

acid

Cat. No.: B1593296 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 6-hydroxy-1H-indole-4-
carboxylic acid

Abstract
6-hydroxy-1H-indole-4-carboxylic acid is a bifunctional indole derivative possessing

significant potential as a molecular scaffold and building block in medicinal chemistry and

materials science. Its structure, featuring a carboxylic acid, a phenolic hydroxyl group, and an

indole nucleus, imparts a unique combination of physicochemical properties that are critical for

its application in drug design, including solubility, lipophilicity, and target-binding interactions.

This guide provides a comprehensive analysis of these properties. As direct experimental data

for this specific molecule is limited, this document synthesizes information from closely related

analogues, theoretical principles, and established analytical methodologies to present a robust

and scientifically grounded profile. We offer detailed discussions on acidity (pKa), lipophilicity

(logP), solubility, and spectral characteristics, alongside validated, step-by-step protocols for its

empirical characterization using modern analytical techniques.

Molecular Structure and Chemical Identifiers
The foundational step in characterizing any molecule is to define its structure and associated

identifiers. 6-hydroxy-1H-indole-4-carboxylic acid combines the aromatic, heterocyclic indole

core with two key functional groups that dictate its chemical behavior.
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Identifier Value

IUPAC Name 6-hydroxy-1H-indole-4-carboxylic acid

Molecular Formula C₉H₇NO₃

Molecular Weight 177.16 g/mol

Canonical SMILES C1=C(C=C2C(=C1)C=CN2)C(=O)O

InChI Key SCMFGJWICKORKE-UHFFFAOYSA-N

CAS Number 175456-98-5

Core Physicochemical Properties: A Synthesized
Analysis
The interplay between the indole ring, the electron-withdrawing carboxylic acid, and the

electron-donating hydroxyl group governs the molecule's overall physicochemical profile. The

following properties are estimated based on data from analogous compounds and established

chemical principles, providing a reliable baseline for research and development.
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Property Estimated Value
Rationale & Comparative
Data

Melting Point (°C) > 220 °C

Expected to be higher than

indole-4-carboxylic acid (213-

214 °C)[1] due to additional

intermolecular hydrogen

bonding from the 6-hydroxy

group.

pKa₁ (Carboxylic Acid) ~ 4.0 - 4.5

Slightly more acidic than

typical benzoic acids due to

the aromatic system, but

influenced by the electron-

donating hydroxyl and indole

NH groups. Carboxylic acids

are known to have pKa values

in this range.[2]

pKa₂ (Phenolic OH) ~ 9.5 - 10.1

Based on the experimental

pKa of 6-hydroxyindole, which

is approximately 10.07.[3][4]

logP (Octanol/Water) ~ 1.5 - 1.8

Predicted to be lower than

indole-3-carboxylic acid (logP

= 1.99)[5][6] due to the

presence of the additional

polar hydroxyl group, which

increases hydrophilicity.

In-Depth Discussion of Key Properties
Acidity and Ionization (pKa)
6-hydroxy-1H-indole-4-carboxylic acid is an amphiprotic compound with two distinct acidic

centers: the carboxylic acid and the phenolic hydroxyl group.

Carboxylic Acid (pKa₁): The -COOH group is the most acidic proton. Its pKa is anticipated to

be in the range of 4.0-4.5. At physiological pH (~7.4), this group will be fully deprotonated,
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existing as a carboxylate anion (-COO⁻). This negative charge is a critical determinant of the

molecule's solubility in aqueous media and its ability to form ionic interactions with biological

targets.

Phenolic Hydroxyl (pKa₂): The hydroxyl group attached to the benzene ring is weakly acidic,

with an estimated pKa around 10.0.[3][4] This group will remain protonated at physiological

pH. Its ability to act as a hydrogen bond donor is a key feature for molecular recognition at

receptor binding sites.

Indole N-H: The indole N-H proton is very weakly acidic (pKa ~17 in water), and it does not

play a significant role in ionization under typical physiological or experimental conditions.

The ionization state of the molecule as a function of pH is critical for its behavior in biological

systems, affecting membrane permeability and receptor affinity.

Lipophilicity and Permeability (logP)
The partition coefficient (logP) is a crucial measure of a compound's lipophilicity, which heavily

influences its absorption, distribution, metabolism, and excretion (ADME) profile. With two

polar, ionizable groups (hydroxyl and carboxyl), 6-hydroxy-1H-indole-4-carboxylic acid is

considerably more hydrophilic than the parent indole scaffold. Its estimated logP of ~1.5-1.8

suggests moderate lipophilicity. This value indicates that while it has sufficient polarity to

engage in aqueous-phase interactions, it may face challenges in passive diffusion across lipid

bilayers, a key consideration in drug design.[7]

Solubility
The solubility of this compound is highly pH-dependent.

Aqueous Solubility: In neutral water, solubility is expected to be low due to the rigid, aromatic

core. As the pH increases above the pKa of the carboxylic acid (~4.5), solubility will

significantly increase as the highly polar carboxylate salt is formed. A further increase in

solubility is expected at pH > 10, where the phenolic group also deprotonates.

Organic Solubility: The compound is expected to be soluble in polar organic solvents such as

dimethyl sulfoxide (DMSO), methanol, and ethanol.
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Predicted Spectroscopic Profile
The structural features of 6-hydroxy-1H-indole-4-carboxylic acid give rise to a distinct

spectroscopic fingerprint.

¹H NMR (in DMSO-d₆):

Aromatic Protons (δ 6.5-7.5 ppm): Several signals corresponding to the protons on the

indole ring system, showing characteristic coupling patterns.

Indole N-H (δ ~11.0-12.0 ppm): A broad singlet, typical for indole N-H protons.

Carboxyl O-H (δ ~12.0-13.0 ppm): A very broad, exchangeable singlet.

Phenolic O-H (δ ~9.0-10.0 ppm): A broad, exchangeable singlet.

¹³C NMR (in DMSO-d₆):

Carbonyl Carbon (δ ~165-175 ppm): The carboxylic acid carbon will appear significantly

downfield.

Aromatic Carbons (δ ~100-150 ppm): Multiple signals for the nine carbons of the indole

ring, with the carbon attached to the hydroxyl group (C6) appearing further downfield.

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

O-H Stretch (Phenol): A broad band around 3200-3400 cm⁻¹, overlapping with the N-H

stretch.

N-H Stretch: A moderate band around 3300-3400 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹.

Aromatic C=C Stretches: Multiple bands in the 1450-1620 cm⁻¹ region.
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UV-Vis Spectroscopy (in Methanol): The indole chromophore typically displays two main

absorption bands. For this substituted indole, one would expect a strong absorption band

(λmax) around 220-240 nm and a second, broader band around 270-290 nm. The exact

positions will be sensitive to pH due to the ionization of the functional groups.

Experimental Workflows for Physicochemical
Characterization
To facilitate empirical validation, the following sections provide detailed, authoritative protocols

for determining key physicochemical parameters.

Protocol for Purity and Stability Analysis by RP-HPLC
High-Performance Liquid Chromatography is essential for assessing the purity of a sample and

monitoring its stability over time. This reverse-phase (RP-HPLC) method is suitable for

analyzing indole carboxylic acids and related compounds.[8][9]

Sample Preparation: Prepare a 1 mg/mL stock solution of 6-hydroxy-1H-indole-4-
carboxylic acid in methanol or DMSO. Dilute this stock solution to a working concentration

of ~50 µg/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A).

Chromatographic Conditions:

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Detection: UV-Vis Diode Array Detector (DAD) at 280 nm.

Column Temperature: 30 °C.

Gradient Elution:
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0-2 min: 5% B

2-15 min: Linear gradient from 5% to 95% B

15-18 min: Hold at 95% B

18-19 min: Linear gradient from 95% to 5% B

19-25 min: Hold at 5% B (re-equilibration).

Data Analysis: Integrate the peak corresponding to the target compound to determine its

retention time and purity (as a percentage of total peak area).

Sample Preparation HPLC Analysis Data Analysis

1. Prepare Stock Soln.
(1 mg/mL in MeOH)

2. Dilute to 50 µg/mL
in Mobile Phase A

3. Inject 10 µL onto
C18 Column

4. Gradient Elution
(H₂O/ACN + 0.1% FA) 5. Detect at 280 nm 6. Integrate Peak 7. Determine Purity &

Retention Time

Click to download full resolution via product page

Fig. 1: RP-HPLC workflow for purity analysis.

Protocol for pKa Determination via UV-Vis
Spectrophotometry
This method leverages the change in the compound's UV-Vis absorbance spectrum as its

functional groups ionize across a range of pH values. It is a highly sensitive method requiring

minimal sample.[10][11][12]

Buffer Preparation: Prepare a series of universal buffers with constant ionic strength (e.g.,

0.1 M) spanning a wide pH range (e.g., pH 2 to 12 in 0.5 pH unit increments). Verify the final

pH of each buffer with a calibrated pH meter.

Sample Preparation: Prepare a 5 mM stock solution of the compound in DMSO.
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Measurement Setup (96-Well Plate Format):

In a UV-transparent 96-well plate, add 198 µL of each buffer solution to triplicate wells.

Add 2 µL of the DMSO stock solution to each well, for a final compound concentration of

50 µM.

Include wells with buffer and DMSO only to serve as blanks for each pH point.

Spectral Acquisition:

Place the plate in a microplate spectrophotometer.

Record the absorbance spectrum for each well from 230 nm to 500 nm.

Data Analysis:

Subtract the blank absorbance from the sample absorbance for each pH point.

Identify one or more analytical wavelengths where the absorbance changes significantly

with pH.

Plot absorbance at the chosen wavelength(s) versus pH.

Fit the data to a sigmoidal (dose-response) curve. The center of the inflection point of the

curve corresponds to the pKa value. Since two ionizations are expected, the plot may

show two distinct transitions, which can be analyzed separately to determine pKa₁ and

pKa₂.
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Preparation

Measurement

Data Analysis

1. Prepare Buffers
(pH 2-12)

3. Add Buffer + Sample
to 96-Well Plate

2. Prepare Stock Soln.
(5 mM in DMSO)

4. Scan Absorbance
(230-500 nm)

5. Plot Absorbance
vs. pH

6. Fit Sigmoidal Curve

7. Identify Inflection
Point as pKa

Click to download full resolution via product page

Fig. 2: Workflow for pKa determination by UV-Vis.

Conclusion
While direct experimental characterization of 6-hydroxy-1H-indole-4-carboxylic acid is not

extensively documented in public literature, a robust physicochemical profile can be confidently
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established through the synthesis of data from analogous structures and fundamental chemical

principles. This molecule presents as a moderately lipophilic, amphiprotic compound with

distinct acidic properties governed by its carboxylic acid and phenolic hydroxyl groups. Its

solubility and ionization state are highly pH-dependent, features that are paramount for its

handling in experimental settings and its behavior in biological systems. The provided

spectroscopic predictions and detailed analytical protocols offer a clear path for researchers to

empirically verify these properties and further explore the potential of this versatile indole

derivative in drug discovery and chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. ["physicochemical properties of 6-hydroxy-1H-indole-4-
carboxylic acid"]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1593296#physicochemical-properties-of-6-hydroxy-
1h-indole-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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